

1-[(1-Methylpiperidin-4-yl)methyl]piperazine as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 1-[(1-Methylpiperidin-4-yl)methyl]piperazine

Cat. No.: B1585671

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An In-Depth Guide to the Synthesis, Analysis, and Application of **1-[(1-Methylpiperidin-4-yl)methyl]piperazine** as a Pharmaceutical Intermediate

Introduction: A Versatile Scaffold in Modern Drug Discovery

1-[(1-Methylpiperidin-4-yl)methyl]piperazine (CAS No. 496808-04-9) is a key heterocyclic building block in medicinal chemistry.^{[1][2][3]} Its structure, featuring both a piperidine and a piperazine moiety, offers a unique combination of properties that medicinal chemists leverage to design novel therapeutics. The two distinct nitrogenous rings provide opportunities for tailored substitutions, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and basicity. These characteristics are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.^[4]

The piperazine ring, with its two nitrogen atoms, often imparts increased water solubility and can act as a hydrogen bond acceptor, improving target engagement.^[4] The N-methylpiperidine portion provides a stable, basic nitrogen center and a defined conformational structure. This combination makes the molecule an invaluable intermediate for synthesizing a wide range of active pharmaceutical ingredients (APIs), including antipsychotics, sedatives, and vasodilators.^[5] This guide provides detailed protocols for the synthesis, purification, and analytical characterization of this intermediate, along with insights into its safe handling and applications.

Physicochemical Properties

Property	Value	Source(s)
CAS Number	496808-04-9	[1] [2]
Molecular Formula	C ₁₁ H ₂₃ N ₃	[2]
Molecular Weight	197.32 g/mol	[2]
Appearance	Colorless to Light Yellow Liquid	

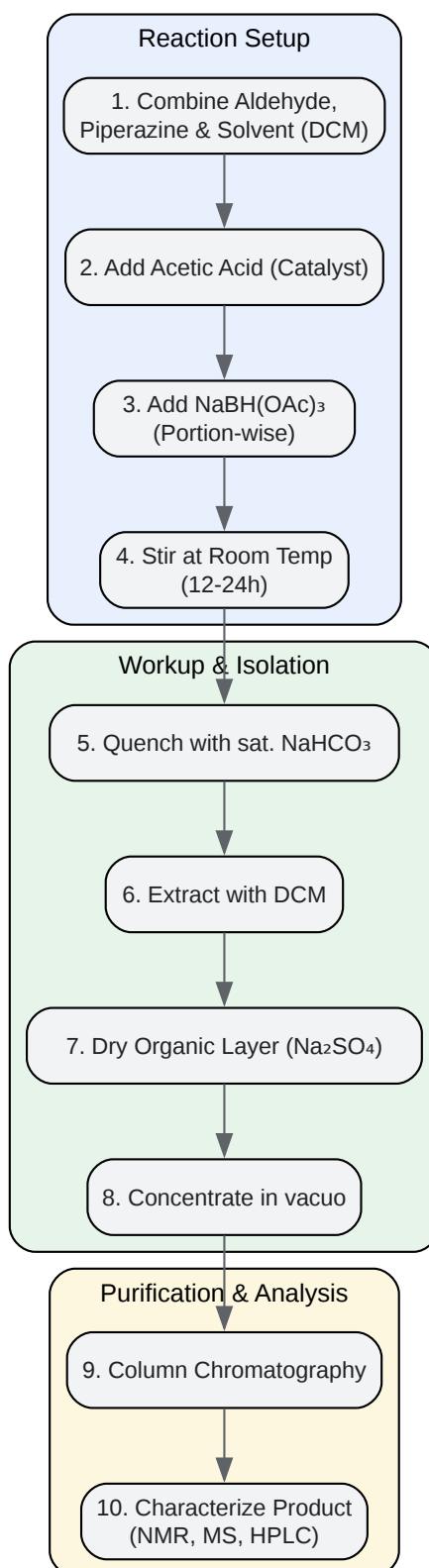
Part 1: Synthesis Protocol

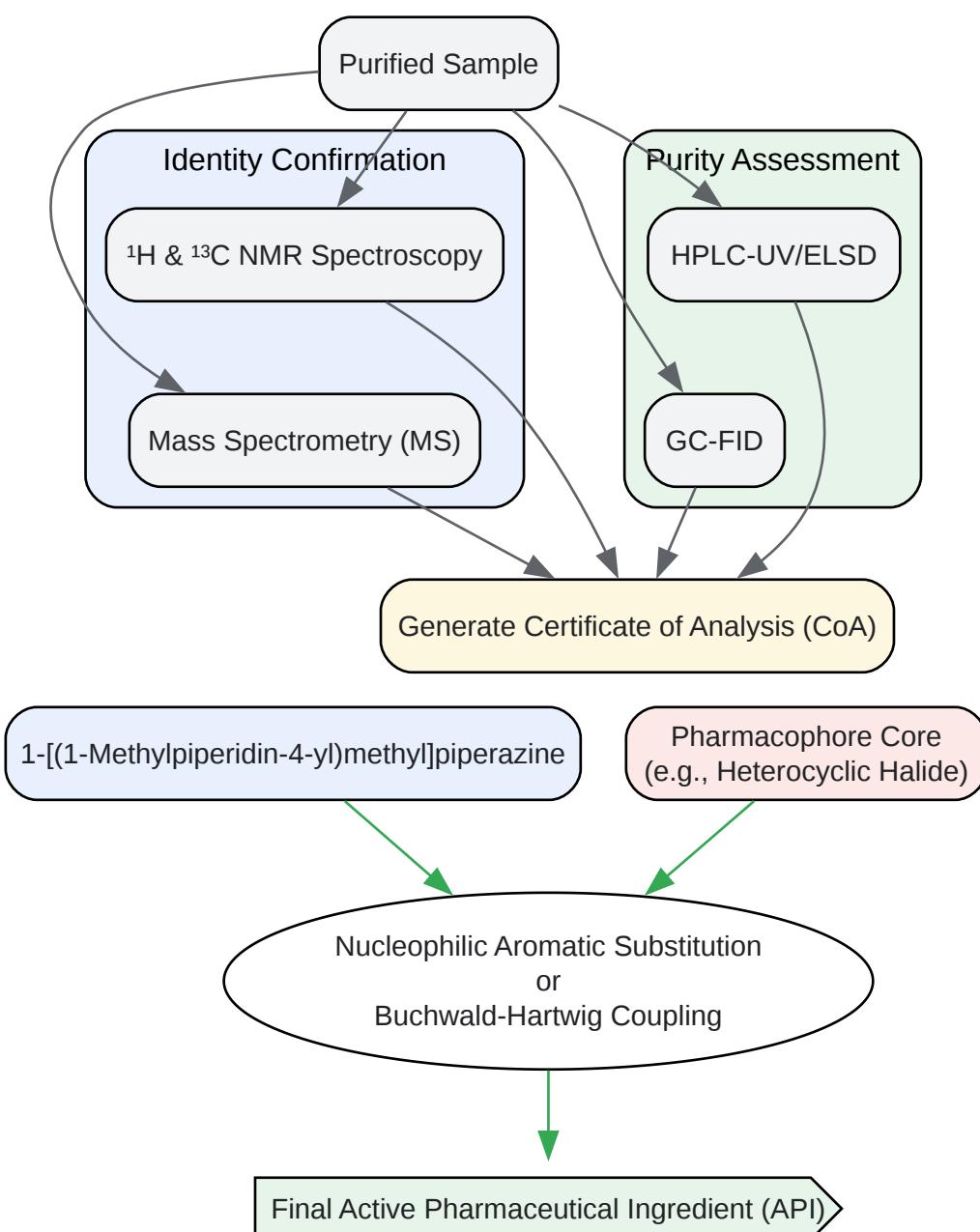
The most direct and common strategy for synthesizing compounds of this class is through reductive amination. This protocol details the coupling of 1-methylpiperidine-4-carbaldehyde with piperazine, followed by reduction of the intermediate aminal/enamine.

Causality of Experimental Choices

- Reactant Stoichiometry: An excess of piperazine is often used to minimize the dialkylation of piperazine, which is a common side reaction.
- Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent ideal for reductive aminations. It is less sensitive to moisture than sodium cyanoborohydride and can be added directly to the mixture of the aldehyde and amine without the need for prior imine formation.
- Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-reactive and effectively dissolves the starting materials.
- pH Control: A weak acid like acetic acid is often added to catalyze imine formation without fully protonating the amine, which would render it non-nucleophilic.

Workflow for Synthesis





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